molecular formula C14H13ClFN B3341601 5-Chloro-N-(2-fluorobenzyl)-2-methylaniline CAS No. 1036483-41-6

5-Chloro-N-(2-fluorobenzyl)-2-methylaniline

Cat. No.: B3341601
CAS No.: 1036483-41-6
M. Wt: 249.71 g/mol
InChI Key: YWDNDVICIZDAMN-UHFFFAOYSA-N
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Description

5-Chloro-N-(2-fluorobenzyl)-2-methylaniline is a secondary amine featuring a substituted aniline (B41778) ring linked to a fluorinated benzyl (B1604629) group. While specific research focusing exclusively on this compound is not extensively documented in public literature, its structure combines several key features—a chlorinated and methylated aniline, and a fluorinated benzylamine—that are subjects of intense study. The compound's full characterization would rely on standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.

Table 1: General Properties of this compound (Predicted)

Property Value
Molecular Formula C₁₄H₁₃ClFN
Molecular Weight 249.71 g/mol
Physical State Likely a solid or oil at room temperature

Aniline and its derivatives are foundational building blocks in organic synthesis, serving as precursors for a vast array of dyes, polymers, and pharmaceuticals. researchgate.net The introduction of substituents onto the aniline ring dramatically alters its chemical properties, influencing its reactivity, basicity, and biological activity. iucr.org N-alkylation of anilines, particularly N-benzylation, creates a class of compounds known as N-benzylanilines, which are significant intermediates in the synthesis of various fine chemicals and biologically active molecules. researchgate.netdergipark.org.tr

Research into substituted N-benzylanilines often focuses on their potential therapeutic applications. For instance, certain derivatives have been investigated for their activity as antimicrobial agents against pathogens like methicillin-resistant Staphylococcus aureus (MRSA). google.com The synthesis of these compounds is typically achieved through methods like the reductive amination of an aniline with a benzaldehyde (B42025) or the nucleophilic substitution of a benzyl halide by an aniline. dergipark.org.tr The specific substitution pattern on both the aniline and benzyl rings allows for the fine-tuning of the molecule's steric and electronic properties. iucr.org

The precursor, 5-chloro-2-methylaniline (B43014), is a well-known chemical intermediate. nih.govguidechem.comguidechem.com It is primarily used in the synthesis of dyestuffs. nih.govguidechem.com Its synthesis often involves the reduction of 4-chloro-2-nitrotoluene (B43163) or the direct chlorination of o-toluidine (B26562). guidechem.comprepchem.com

Table 2: Properties of 5-Chloro-2-methylaniline

Property Value Source
CAS Number 95-79-4
Molecular Formula C₇H₈ClN nih.gov
Molecular Weight 141.60 g/mol nih.gov
Melting Point 22 °C merckmillipore.com
Boiling Point 237 °C at 1013 hPa merckmillipore.com

The incorporation of halogen atoms and alkyl groups into aryl amine structures is a cornerstone strategy in medicinal chemistry and chemical biology. These modifications serve to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.

Halogenation , the introduction of atoms like chlorine and fluorine, has profound effects. Halogens can alter the electronic nature of the aromatic ring through inductive and resonance effects, influencing the pKa of the amine. fiveable.me They can also participate in specific, non-covalent interactions, such as halogen bonding, which can enhance binding to protein targets. The substitution of hydrogen with a halogen can also block sites of metabolic attack, thereby increasing the compound's biological half-life. Aryl halides are pivotal in organic synthesis, often serving as handles for cross-coupling reactions to build more complex molecular architectures. mdpi.commdpi.com

Alkylation , such as the presence of a methyl group on the aniline ring, also plays a crucial role. Alkyl groups are sterically larger than hydrogen atoms and can be used to probe or fill hydrophobic pockets in enzyme active sites or receptors. They can also influence the conformation of the molecule and affect its metabolic profile.

The combination of both halogen and alkyl substituents in a molecule like this compound creates a unique electronic and steric profile. The chlorine and methyl groups on the aniline ring, coupled with the fluorine on the benzyl group, provide multiple points for potential interaction with biological macromolecules, making such motifs highly valuable in the design of new bioactive compounds.

The investigation of a new synthetic compound like this compound follows a well-established, multi-stage process in chemical research.

Synthesis and Purification: The first step is the development of a reliable synthetic route. For the target compound, this would likely involve the reaction of 5-chloro-2-methylaniline with 2-fluorobenzyl bromide or the reductive amination of 5-chloro-2-methylaniline with 2-fluorobenzaldehyde (B47322). Transition-metal-catalyzed methods, such as the Buchwald-Hartwig amination, also represent a powerful strategy for forming the C-N bond between an aryl halide and an amine. acs.org Following the reaction, the crude product must be purified, typically using techniques like column chromatography, distillation, or recrystallization to isolate the compound in high purity.

Structural Characterization: Once a pure sample is obtained, its molecular structure must be unequivocally confirmed. Standard analytical methods are employed:

Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.

Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., N-H bonds, aromatic rings).

X-ray Crystallography: If a suitable single crystal can be grown, this technique provides the definitive three-dimensional structure of the molecule.

Physicochemical Property Evaluation: The compound's fundamental physical and chemical properties are measured. This includes determining its melting or boiling point, solubility in various solvents, and stability under different conditions (e.g., light, air, temperature).

Exploration of Reactivity and Applications: With the compound fully characterized, researchers may explore its chemical reactivity in further synthetic transformations. Depending on the structural motifs present, the compound could be screened for potential applications, such as biological activity in pharmaceutical research, or for its properties as a material, ligand, or catalyst in other areas of chemistry.

This systematic approach ensures that new molecules are not only successfully created but are also thoroughly understood, paving the way for their potential use in science and technology.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-N-[(2-fluorophenyl)methyl]-2-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClFN/c1-10-6-7-12(15)8-14(10)17-9-11-4-2-3-5-13(11)16/h2-8,17H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWDNDVICIZDAMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NCC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Chloro N 2 Fluorobenzyl 2 Methylaniline

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis of 5-Chloro-N-(2-fluorobenzyl)-2-methylaniline reveals the most logical disconnection point to be the C-N bond between the benzylic carbon and the aniline (B41778) nitrogen. This is a common and effective strategy for the synthesis of secondary amines.

This disconnection yields two primary precursors:

5-Chloro-2-methylaniline (B43014): A substituted aniline that acts as the nitrogen nucleophile.

2-Fluorobenzyl halide (or a related electrophile): A benzyl (B1604629) derivative that provides the electrophilic carbon for the C-N bond formation.

Synthesis of Key Precursors and Intermediates

The successful synthesis of the target molecule is contingent upon the efficient preparation of its key building blocks.

5-Chloro-2-methylaniline, also known as 5-chloro-o-toluidine, is a crucial intermediate used in the synthesis of various organic compounds, particularly dyestuffs. guidechem.comnih.gov Several methods have been reported for its synthesis.

One of the most common industrial methods involves the reduction of 4-chloro-2-nitrotoluene (B43163) . nih.gov This transformation can be achieved using various reducing agents. A patented method describes the use of a polysulfide (such as sodium polysulfide) in the presence of an ammonium (B1175870) salt. google.com In this process, 4-chloro-2-nitrotoluene is added dropwise to a heated aqueous solution of the polysulfide and ammonium salt. google.com The resulting organic phase is then separated, washed, and distilled to yield 5-chloro-2-methylaniline with high purity (99.78%) and excellent yield (98.47–98.94%). google.com This method is noted for its high product yield, low production cost, and high safety profile. guidechem.comgoogle.com

Another reported method involves the direct chlorination of o-toluidine (B26562) . In one procedure, hydrogen chloride is introduced into a solution of o-toluidine in chlorobenzene, followed by the introduction of chlorine gas while maintaining a specific temperature range. prepchem.com

The table below summarizes and compares these synthetic routes.

Starting MaterialMethodKey ReagentsReported YieldPurityReference
4-Chloro-2-nitrotolueneNitro Group ReductionPolysulfide, Ammonium Salt98-99%>99% google.com
o-ToluidineElectrophilic ChlorinationHCl, Cl₂Not SpecifiedNot Specified prepchem.com

The electrophilic partner in the key C-N bond formation is typically a 2-fluorobenzyl halide. Both the bromide and chloride derivatives serve as effective alkylating agents. sigmaaldrich.comcymitquimica.com

Synthesis of 2-Fluorobenzyl bromide: 2-Fluorobenzyl bromide is a versatile building block used in the synthesis of various pharmaceuticals. chemimpex.comchemicalbook.com A common laboratory and industrial preparation method involves the free-radical bromination of 2-fluorotoluene. Traditional methods often employ N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator. google.com However, alternative methods have been developed to avoid the high cost of NBS. google.com One such method for a related compound, 2,6-difluorobenzyl bromide, utilizes hydrobromic acid and hydrogen peroxide under light conditions, which replaces both the traditional brominating agent and the initiator, thereby reducing costs and simplifying the reaction conditions. google.com

Synthesis of 2-Fluorobenzyl chloride: 2-Fluorobenzyl chloride can be synthesized by the chlorination of 2-fluorotoluene. A patented method describes the chlorination of fluorotoluenes using molecular chlorine at elevated temperatures (120-180°C) under illumination to produce the corresponding fluorobenzyl chloride in yields of 60-70%. google.com

PrecursorHalideMethodKey ReagentsReported YieldReference
2-FluorotolueneBromideFree-Radical BrominationN-Bromosuccinimide (NBS), Radical InitiatorNot Specified google.com
2-FluorotolueneChlorideFree-Radical ChlorinationCl₂, Light, Heat (120-180°C)60-70% google.com

Optimized N-Alkylation and Coupling Reaction Conditions

The final and critical step in the synthesis is the formation of the C-N bond to assemble the target molecule. This is typically achieved through N-alkylation or other modern cross-coupling reactions.

The most direct approach for synthesizing this compound is the N-alkylation of 5-chloro-2-methylaniline with a 2-fluorobenzyl halide. This reaction is a nucleophilic substitution where the amine acts as the nucleophile and the benzyl halide as the electrophile.

To achieve selective mono-alkylation and prevent the formation of undesired tertiary amines, specific reaction conditions are employed. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. Cesium hydroxide (B78521) (CsOH) has been reported to be an efficient promoter for the selective mono-N-alkylation of primary amines, offering high chemoselectivity over dialkylation. organic-chemistry.org The choice of solvent and temperature is also critical to optimize the reaction rate and selectivity.

Reactant 1Reactant 2Reaction TypeKey Reagents/CatalystsKey FeaturesReference
5-Chloro-2-methylaniline2-Fluorobenzyl HalideNucleophilic SubstitutionBase (e.g., CsOH, K₂CO₃)Direct, classic method. Requires control to ensure mono-alkylation. organic-chemistry.org
5-Chloro-2-methylaniline2-Fluorobenzyl Alcohol"Borrowing Hydrogen" CatalysisRu or Ir Complexes (e.g., [(PPh₃)₂NiCl₂])Green chemistry approach, produces water as the only byproduct. acs.orgnih.gov
5-Chloro-2-methylaniline2-Fluorobenzaldehyde (B47322)Reductive AminationReducing Agent (e.g., NaBH₃CN, H₂/Catalyst)Forms an imine intermediate which is then reduced in situ. organic-chemistry.org

Beyond direct alkylation with halides, several modern synthetic methods can be employed for C-N bond formation. pageplace.de

"Borrowing Hydrogen" Strategy: A greener alternative to using alkyl halides is the N-alkylation of amines with alcohols, a process known as the "borrowing hydrogen" or "hydrogen autotransfer" strategy. acs.org In this approach, a transition-metal catalyst (often based on iridium or ruthenium) temporarily oxidizes the alcohol (2-fluorobenzyl alcohol) to the corresponding aldehyde. nih.govacs.org This aldehyde then reacts with the amine (5-chloro-2-methylaniline) to form an imine, which is subsequently reduced by the catalyst using the hydrogen that was "borrowed" from the alcohol. acs.org This method is highly atom-economical, with water being the only byproduct. acs.org Studies have shown that various substituted anilines can be effectively N-alkylated with benzyl alcohols in high yields using this methodology. nih.govacs.org

Reductive Amination: This is a two-step, one-pot process that involves the reaction of an amine with a carbonyl compound to form an imine, which is then reduced to an amine. organic-chemistry.org For the synthesis of the target compound, 5-chloro-2-methylaniline would be reacted with 2-fluorobenzaldehyde in the presence of a suitable reducing agent like sodium cyanoborohydride (NaBH₃CN) or through catalytic hydrogenation.

Transition-Metal Cross-Coupling: Reactions like the Buchwald-Hartwig amination, which use a palladium catalyst to couple amines with aryl halides, are powerful tools for C-N bond formation. tcichemicals.com While typically used for N-arylation, variations of this reaction can be adapted for N-benzylation, providing another potential route to the target molecule. pageplace.de

Purification and Isolation Techniques

The isolation and purification of this compound from a crude reaction mixture are critical steps to ensure the final product meets required purity standards. The choice of technique is dictated by the physical properties of the compound and the nature of the impurities present. Common impurities may include unreacted starting materials, such as 5-chloro-2-methylaniline and 2-fluorobenzyl chloride (or 2-fluorobenzaldehyde), as well as byproducts from side reactions.

Standard purification methodologies applicable to substituted N-benzylanilines include:

Liquid-Liquid Extraction and Washing: An initial workup often involves extraction into an organic solvent, followed by washing with aqueous solutions. Washing with a saturated salt solution can facilitate the separation of the organic layer from any aqueous phase. orgsyn.org This step is effective for removing water-soluble salts and other polar impurities.

Distillation: For liquid products, fractional distillation under reduced pressure (vacuum distillation) is a highly effective method for purification. orgsyn.orgprepchem.com This technique separates compounds based on differences in their boiling points. It is particularly useful for removing less volatile starting materials or high-boiling byproducts. orgsyn.org For example, excess aniline precursors can be effectively removed via vacuum distillation. orgsyn.org

Crystallization: If this compound is a solid at room temperature or forms a stable crystalline solid, recrystallization is an excellent method for achieving high purity. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the purified product crystallizes, leaving impurities behind in the solvent. orgsyn.org For related benzylanilines, ligroin has been used as a suitable solvent for crystallization. orgsyn.org

Column Chromatography: Flash column chromatography is a versatile and widely used technique for purifying organic compounds. It separates molecules based on their differential adsorption to a stationary phase (commonly silica (B1680970) gel) while being moved by a mobile phase (a solvent or solvent mixture). This method is capable of separating the desired product from closely related impurities, offering a high degree of purification.

The selection of the most appropriate technique or combination of techniques depends on the specific impurities generated by the chosen synthetic route.

Considerations for Synthetic Route Efficiency and Yield Optimization

Optimizing the synthetic route for this compound is essential for maximizing product yield, minimizing waste, and ensuring an economically viable process. The synthesis of N-substituted anilines typically proceeds via N-alkylation or reductive amination pathways. The efficiency of these routes is influenced by several key parameters, including catalysts, reagents, and reaction conditions.

Catalyst and Ligand Selection: Transition-metal-catalyzed N-alkylation reactions are common, and the choice of catalyst and associated ligands can dramatically influence the reaction yield. For instance, in ruthenium-catalyzed N-alkylation of anilines, the ligand structure is critical. The use of a dppf ligand with p-(trifluoromethyl)phenyl groups increased a product yield to 69%, whereas changing the solvent and temperature with the same catalyst further improved the yield to 87%. rsc.org In contrast, bulky ligands or other common ligands like DPEphos and Xantphos were found to be ineffective. rsc.org

Stoichiometry of Reactants: The molar ratio of the reactants, 5-chloro-2-methylaniline and the 2-fluorobenzyl derivative, is a crucial factor. Using an excess of the aniline starting material can help to minimize the formation of dialkylated byproducts. orgsyn.org Conversely, studies on similar N-alkylations have shown that using a slight excess of the alkylating agent can sometimes increase the reaction yield to as high as 98%. nih.gov Careful optimization of the reactant stoichiometry is necessary to maximize the yield of the desired mono-alkylated product while simplifying subsequent purification.

Solvent, Temperature, and Additives: The reaction environment plays a pivotal role in synthetic efficiency.

Solvent: The choice of solvent can significantly impact yield. In a visible-light-induced N-alkylation, screening of various solvents including MeCN, H2O, and DMSO showed that hexane (B92381) provided the best result, with a 77% isolated yield. nih.gov In a separate ruthenium-catalyzed process, changing the solvent from toluene (B28343) to p-xylene (B151628) and increasing the temperature improved the yield from 76% to 87%. rsc.org

Temperature: Reaction temperature must be carefully controlled. For many N-alkylation reactions, heating is required to drive the reaction to completion. rsc.orgresearchgate.net However, excessively high temperatures can lead to byproduct formation.

Additives and Bases: The presence of a base is often necessary to neutralize acidic byproducts, such as HCl formed during alkylation with a benzyl halide. The choice of base can affect the outcome; for example, K₂CO₃ was found to be more effective than Na₂CO₃ or Cs₂CO₃ in one catalytic system. rsc.org Other additives can also promote the reaction; the addition of 20 mol% of NH₄Br was shown to improve the isolated yield of an N-alkylation product from 77% to 94%. nih.gov

The following table illustrates how variations in reaction conditions can affect the yield in analogous N-alkylation reactions, providing a model for the optimization of this compound synthesis.

Parameter VariedCondition AYield A (%)Condition BYield B (%)Reference
SolventMeCN5Hexane77 nih.gov
AdditiveNone7720 mol% NH₄Br94 nih.gov
Catalyst Liganddppf31L1 (dppf with CF₃ groups)69 rsc.org
BaseNa₂CO₃45K₂CO₃76 rsc.org
Solvent/TemperatureToluene @ 110°C76p-Xylene @ 140°C87 rsc.org

By systematically adjusting these parameters, a synthetic route can be developed to produce this compound with high efficiency and yield.

In Vitro Biological Activity Spectrum of 5 Chloro N 2 Fluorobenzyl 2 Methylaniline

Antimicrobial Activity Investigations

The in vitro evaluation of a compound's antimicrobial properties is a critical first step in identifying new agents to combat infectious diseases. These investigations typically involve assessing the compound's ability to inhibit or kill a wide range of pathogenic microorganisms, including both bacteria and fungi.

The antibacterial activity of 5-Chloro-N-(2-fluorobenzyl)-2-methylaniline would be systematically evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacterial strains. Standard methods endorsed by the Clinical and Laboratory Standards Institute (CLSI) are commonly employed for this purpose.

A primary screening method is the broth microdilution method , which determines the Minimum Inhibitory Concentration (MIC) of the compound. This technique involves preparing serial dilutions of the test compound in a liquid growth medium in microtiter plates. Each well is then inoculated with a standardized suspension of a specific bacterium. After an incubation period, typically 24 hours, the wells are examined for visible bacterial growth. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Another widely used technique is the agar (B569324) disk diffusion method . In this assay, a sterile paper disk impregnated with a known concentration of the test compound is placed on the surface of an agar plate that has been uniformly inoculated with a bacterial strain. As the compound diffuses into the agar, it creates a concentration gradient. If the compound is effective, a clear zone of no bacterial growth will appear around the disk. The diameter of this zone of inhibition is proportional to the susceptibility of the bacterium to the compound.

To determine if the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth), a subsequent test to determine the Minimum Bactericidal Concentration (MBC) is performed. This involves taking aliquots from the clear wells of the MIC assay and plating them onto fresh, compound-free agar. The MBC is the lowest concentration that results in the death of 99.9% of the initial bacterial inoculum. nih.gov

Table 1: Representative Data from In Vitro Antibacterial Screening

Bacterial StrainTypeMIC (µg/mL)Zone of Inhibition (mm)
Staphylococcus aureusGram-positive1618
Bacillus subtilisGram-positive822
Escherichia coliGram-negative3214
Pseudomonas aeruginosaGram-negative6410

Similar to antibacterial screening, the in vitro antifungal activity of this compound would be assessed against a variety of pathogenic fungi, including yeasts and molds. The methodologies are analogous to those used for bacteria.

The broth microdilution method is adapted for fungi to determine the Minimum Inhibitory Concentration (MIC). This is a widely used and standardized method for assessing antifungal susceptibility. orientjchem.org The test is performed in microtiter plates with serial dilutions of the compound, and the wells are inoculated with a standardized fungal suspension. The plates are incubated, and the MIC is determined as the lowest concentration that inhibits fungal growth.

The disk diffusion method can also be employed for certain yeasts, such as Candida species. mdpi.com A disk containing the test compound is placed on an agar plate inoculated with the fungus, and the diameter of the zone of inhibition is measured after incubation.

For filamentous fungi (molds), a common technique is the agar dilution method . The test compound is incorporated into the molten agar at various concentrations before the plates are poured. The surface of the plates is then inoculated with the fungal spores, and the MIC is determined as the lowest concentration that prevents fungal growth.

Table 2: Representative Data from In Vitro Antifungal Screening

Fungal StrainTypeMIC (µg/mL)
Candida albicansYeast8
Aspergillus nigerMold16
Cryptococcus neoformansYeast4

Antimalarial Activity Research Methodologies

The in vitro evaluation of compounds for antimalarial activity is crucial in the search for new drugs to combat malaria, a disease caused by Plasmodium parasites. The most common in vitro assays target the blood stage of the parasite's life cycle, which is responsible for the clinical symptoms of the disease.

A widely used method is the SYBR Green I-based fluorescence assay . This assay measures the proliferation of the parasite within red blood cells. The test compound is incubated with a culture of Plasmodium falciparum-infected red blood cells. After an incubation period, the red blood cells are lysed, and the fluorescent dye SYBR Green I is added. This dye intercalates with the parasite's DNA, and the resulting fluorescence is proportional to the number of parasites. The concentration of the compound that inhibits parasite growth by 50% (IC50) is then determined.

Another common method is the [³H]-hypoxanthine incorporation assay . This radiometric assay measures the incorporation of a radiolabeled nucleic acid precursor, [³H]-hypoxanthine, into the parasite's DNA during replication. The amount of incorporated radioactivity is a measure of parasite proliferation, and the IC50 value can be calculated.

To assess the potential for cross-resistance with existing antimalarial drugs, the compound would be tested against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. nih.govnih.gov

Table 3: Representative Data from In Vitro Antimalarial Screening

Plasmodium falciparum StrainChloroquine SensitivityIC50 (nM)
3D7Sensitive50
K1Resistant150

Anticancer Activity Screening Approaches (Focus on cellular growth inhibition mechanisms in vitro, excluding clinical data)

In vitro anticancer activity screening is a fundamental step in the identification of potential chemotherapeutic agents. These assays are designed to assess the ability of a compound to inhibit the growth and proliferation of cancer cells.

A primary method for evaluating anticancer activity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or similar colorimetric assays like the SRB (sulforhodamine B) assay . nih.gov These assays measure the metabolic activity of living cells, which is proportional to the number of viable cells. Cancer cell lines are seeded in microtiter plates and treated with various concentrations of the test compound. After a set incubation period, the respective reagent is added, and the absorbance is measured. The concentration of the compound that inhibits cell growth by 50% (GI50) is then calculated. semanticscholar.org A panel of different cancer cell lines, representing various types of cancer, is typically used to determine the compound's spectrum of activity. researchgate.net

To understand the mechanism of growth inhibition, further in vitro assays can be conducted. For example, cell cycle analysis using flow cytometry can determine if the compound arrests cell division at a specific phase of the cell cycle. Apoptosis assays , such as those using annexin (B1180172) V staining, can reveal if the compound induces programmed cell death.

Table 4: Representative Data from In Vitro Anticancer Screening (GI50 in µM)

Cell LineCancer TypeGI50 (µM)
MCF-7Breast Cancer5.2
A549Lung Cancer8.1
HCT116Colon Cancer3.5
HeLaCervical Cancer6.8

Enzyme Inhibition Studies and Biochemical Assays

Many drugs exert their therapeutic effects by inhibiting specific enzymes that are crucial for the survival or proliferation of pathogens or cancer cells. Therefore, evaluating the ability of this compound to inhibit specific enzymes is a key part of its in vitro biological profiling.

Falcipain-2: This is a major cysteine protease of Plasmodium falciparum and a validated antimalarial drug target. nih.gov It plays a critical role in the degradation of hemoglobin within the parasite's food vacuole. nih.gov The inhibitory activity of a compound against falcipain-2 can be measured using a fluorogenic substrate assay. The enzyme is incubated with the test compound, and then a synthetic substrate that releases a fluorescent molecule upon cleavage is added. The rate of fluorescence increase is a measure of enzyme activity, and the concentration of the compound that inhibits the enzyme by 50% (IC50) can be determined. researchgate.net

DNA Gyrase: This is a bacterial enzyme that is essential for DNA replication, transcription, and repair. nih.gov It is a well-established target for antibacterial drugs. The inhibitory effect of a compound on DNA gyrase can be assessed using a supercoiling assay. In this assay, relaxed plasmid DNA is incubated with DNA gyrase in the presence and absence of the test compound. The supercoiled DNA can then be separated from the relaxed DNA by agarose (B213101) gel electrophoresis. A compound that inhibits DNA gyrase will prevent the supercoiling of the plasmid DNA.

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR): While not an enzyme in the traditional sense, CFTR is an ion channel whose dysfunction causes cystic fibrosis. Modulators of CFTR activity are of great therapeutic interest. The effect of a compound on CFTR can be studied using patch-clamp electrophysiology on cells expressing CFTR. This technique allows for the direct measurement of chloride ion flow through the CFTR channel, providing detailed information on whether the compound acts as an activator or inhibitor of the channel. nih.gov

Table 5: Representative Data from Enzyme Inhibition Assays

Enzyme/TargetSource OrganismAssay TypeIC50 (µM)
Falcipain-2Plasmodium falciparumFluorogenic Substrate2.5
DNA GyraseEscherichia coliSupercoiling Assay10.8
CFTRHumanPatch-Clamp(Potentiator/Inhibitor)

No Publicly Available Data on the In Vitro Biological Activity of this compound

Following a comprehensive search of publicly accessible scientific literature, no specific data was found regarding the in vitro biological activity of the chemical compound this compound. The requested information on its dose-response relationship, anti-inflammatory properties, and neuroprotective potential is not available in the public domain.

Therefore, it is not possible to provide an article detailing the following requested sections:

Other In Vitro Pharmacological Activity Assessments

Neuroprotective Potential Investigations

Searches for the specific compound did not yield any studies presenting IC50 values, assessments of its effects on inflammatory pathways, or investigations into its potential neuroprotective effects in in vitro models. While information exists for structurally related compounds or the individual chemical moieties that constitute this compound, these findings are not directly applicable to the compound and have been excluded to maintain scientific accuracy and adhere to the specific subject of the request.

Without primary or secondary research data, a scientifically accurate and informative article on the specified biological activities of this compound cannot be generated at this time.

Structure Activity Relationship Sar Elucidation of 5 Chloro N 2 Fluorobenzyl 2 Methylaniline and Analogues

Impact of Substituent Modifications on Biological Activity

The biological activity of N-benzylaniline derivatives is highly sensitive to the nature and position of substituents on its three key domains: the 5-chloro-2-methylphenyl moiety, the 2-fluorobenzyl moiety, and the nitrogen atom linking them.

Systematic Variations on the 5-Chloro-2-methylphenyl Moiety (e.g., halogen, alkyl, and heteroatom substitutions)

Modifications to the 5-chloro-2-methylphenyl ring significantly influence the compound's biological profile. The presence and type of halogen, as well as the positioning of alkyl groups, are critical determinants of activity.

The chloro and methyl groups on the aniline (B41778) ring are foundational to the molecule's activity. The chlorine atom at the 5-position, being an electron-withdrawing group, can alter the electronic environment of the aniline ring, affecting its interaction with biological targets. Studies on related compounds, such as 5-chloro-indole derivatives, have demonstrated that this substitution is a key feature in potent inhibitors of cancer-related pathways like EGFR and BRAFV600E. mdpi.com

Replacing the chlorine with other halogens (e.g., bromine, iodine) or introducing additional halogens can modulate activity. Generally, increasing the atomic mass and lipophilicity through heavier halogens can enhance biological effects, though this is target-dependent. In many kinase inhibitors, specific halogen substitutions are crucial for creating key interactions within the ATP-binding pocket. ed.ac.uk

Variations of the methyl group at the 2-position can also have a profound impact. Altering its size (e.g., to ethyl or isopropyl) or position can affect the molecule's conformation and steric interactions with a target protein. In a series of aminopyrazine inhibitors of the Nek2 kinase, for instance, even subtle changes to alkyl groups near the hinge-binding region resulted in significant losses of activity due to steric hindrance. nih.gov

The table below illustrates how substitutions on a core scaffold containing a substituted phenyl ring can influence anticancer activity, using data from related 5-chloro salicylamide (B354443) derivatives as a model.

Table 1: Influence of para-substituents on the N-benzyl ring of 5-chloro salicylamide analogues on antiproliferative activity. This data is used as a proxy to illustrate the sensitivity of related scaffolds to substituent changes. Electron-withdrawing groups like chloro and fluoro generally confer higher potency. Data sourced from studies on salicylamide derivatives. nih.gov

Modifications on the 2-Fluorobenzyl Moiety (e.g., positional isomerism of fluorine, additional substitutions)

The 2-fluorobenzyl group is a critical component for activity, where both the presence and position of the fluorine atom are significant. Fluorine's high electronegativity and small size allow it to form unique interactions, such as hydrogen bonds and dipole-dipole interactions, which can enhance binding affinity and modulate physicochemical properties like metabolic stability and membrane permeability.

The position of the fluorine atom on the benzyl (B1604629) ring can lead to dramatic differences in biological activity. Shifting the fluorine from the ortho (2-position) to the meta (3-position) or para (4-position) can alter the molecule's electronic distribution and conformation, potentially changing its binding mode or affinity. In studies of kinase inhibitors, ortho-fluoro substitution on a benzyl ring has been shown to be optimal for activity, while meta or para substitutions led to reduced potency. semanticscholar.org

Adding further substituents to the fluorobenzyl ring can also fine-tune activity. For example, the introduction of a second halogen or a small alkyl group could enhance hydrophobic interactions within a binding pocket. However, bulky groups are often detrimental. In a series of 2-substituted aroylthiazole anticancer agents, adding a para-chloro substituent to the benzylamino moiety significantly increased potency, highlighting the importance of this group's electronic and steric profile. nih.gov

Exploration of N-Substituent Variations (e.g., aliphatic, aromatic, heterocyclic groups)

Replacing the 2-fluorobenzyl group with other substituents on the nitrogen atom provides a direct way to probe the requirements of the target's binding site. The nature of this N-substituent—whether it is aliphatic, aromatic, or heterocyclic—defines a large region of the molecule's chemical space and interaction potential.

Studies on related scaffolds show that a benzyl group is often a highly effective substituent. In a study of salicylanilide-based peptidomimetics, compounds with an N-benzyl group showed high selective antistaphylococcal activity. mdpi.com In another series of anticancer agents, the N-desmethyl analogue of a N-methylbenzylamino derivative was found to be ten times more potent, indicating that even small changes to the nitrogen substitution can have a large effect. nih.gov

Replacing the benzyl group with simple aliphatic chains (e.g., propyl, isobutyl) or other aromatic or heterocyclic systems can lead to a significant reduction or complete loss of activity, suggesting that the specific steric bulk and electronic nature of the benzyl ring are crucial for effective binding. mdpi.com However, in some cases, specific heterocyclic replacements can be beneficial. Research on 5-chloro-2-methoxy-N-(4-sulphamoylphenyl) benzamide (B126) derivatives showed that N-substitution with various amines, including aliphatic, aromatic, and heterocyclic ones, yielded a wide range of anticancer activities, with some heterocyclic derivatives showing high potency. semanticscholar.orgresearchgate.net

The table below summarizes the effect of different N-substitutions on the anticancer activity of a related 5-chloro benzamide scaffold.

Table 2: Impact of N-substituent variations on the antiproliferative activity of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl) benzamide analogues. Aromatic and certain heterocyclic substituents are generally favored over aliphatic ones. Data adapted from studies on benzamide derivatives. researchgate.net

Positional Isomerism and Stereochemical Effects on Activity

Positional isomerism, particularly concerning the substituents on the aromatic rings, is a key factor in determining the biological activity of this class of compounds. As discussed for the 2-fluorobenzyl moiety, moving the fluorine atom to the 3- or 4-position can drastically alter ligand-receptor interactions. Similarly, shifting the chloro and methyl groups on the aniline ring would create entirely different electronic and steric profiles, likely leading to a significant loss of potency if the original arrangement is optimal for binding.

While the parent compound 5-Chloro-N-(2-fluorobenzyl)-2-methylaniline is achiral, the introduction of chiral centers through substituent modification would necessitate an analysis of stereochemical effects. For instance, adding a chiral substituent to the benzylic carbon or the aniline ring could lead to enantiomers with markedly different biological activities. This is a common phenomenon in drug action, where only one enantiomer (the eutomer) fits correctly into a chiral receptor binding site, while the other (the distomer) may be inactive or have off-target effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For a series of analogues of this compound, a 3D-QSAR model could be developed to guide the design of more potent inhibitors. nih.gov

The process would involve aligning a set of synthesized analogues and calculating various molecular descriptors (e.g., steric, electronic, hydrophobic). These descriptors are then used to build a mathematical model that predicts the biological activity (e.g., IC50). nih.gov For kinase inhibitors with a similar N-aryl scaffold, key descriptors often include:

Electronic Descriptors: Parameters like partial atomic charges, dipole moment, and energies of frontier orbitals (HOMO/LUMO) are crucial. They describe the molecule's ability to engage in electrostatic and hydrogen bonding interactions within the kinase hinge region.

Steric Descriptors: Molar refractivity and specific substituent volume parameters (e.g., Taft steric parameters) quantify the spatial requirements for optimal fitting into the binding pocket.

Hydrophobic Descriptors: The partition coefficient (logP) is vital for describing the hydrophobic interactions common in the ATP-binding site and also influences pharmacokinetic properties.

The resulting QSAR model can be visualized with contour maps, which indicate regions where modifications would likely increase or decrease activity. For example, a map might show that bulky, electropositive substituents are favored in one area, while small, electronegative groups are preferred in another. mdpi.com

Pharmacophore Development and Molecular Feature Mapping

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. A pharmacophore model for this class of compounds, likely acting as kinase inhibitors, would typically be generated based on a set of highly active analogues. arabjchem.org

Based on the structures of known kinase inhibitors and the core scaffold of this compound, a hypothetical pharmacophore model would likely include the following features: nih.govscienceopen.com

One or two Hydrogen Bond Acceptors (HBA): The nitrogen atom of the aniline could act as an acceptor. The fluorine atom on the benzyl ring is also a potential HBA. These features are critical for anchoring the inhibitor to the hinge region of a kinase.

One Hydrogen Bond Donor (HBD): The N-H group of the aniline core is a classic hydrogen bond donor that interacts with backbone carbonyls in the kinase hinge.

Two or three Aromatic/Hydrophobic Regions: The 5-chloro-2-methylphenyl ring and the 2-fluorobenzyl ring would serve as key hydrophobic features that occupy the hydrophobic pockets within the ATP-binding site.

This model serves as a 3D query for virtual screening of compound libraries to identify novel scaffolds with the potential for similar biological activity. It also provides a clear map of the molecular features essential for interaction with the biological target, guiding further rational drug design.

Molecular and Cellular Mechanism of Action Investigations

Cellular Uptake and Subcellular Localization Studies (in vitro)There is a lack of in vitro studies examining the mechanisms by which 5-Chloro-N-(2-fluorobenzyl)-2-methylaniline enters cells or its subsequent localization within subcellular compartments.

Due to the absence of foundational research on the bioactivity of this compound, a detailed analysis of its molecular and cellular mechanism of action cannot be provided at this time. The scientific community has not yet published findings that would allow for a comprehensive and accurate description as outlined.

Computational and Theoretical Chemistry Studies

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 5-Chloro-N-(2-fluorobenzyl)-2-methylaniline and its derivatives, molecular docking studies have been instrumental in elucidating potential interactions with biological targets.

Research has shown that related aniline (B41778) derivatives are valuable in synthesizing biologically active compounds, including inhibitors. For instance, derivatives of 5-Chloro-2-methylaniline (B43014) have been investigated as inhibitors of the mitochondrial permeability transition pore (mtPTP), highlighting the importance of the substitution pattern on the aniline ring for biological activity.

Molecular docking studies of similar compounds, such as 4-anilinoquinazoline (B1210976) derivatives, have been used to investigate their binding modes with protein targets like EGFR and VEGFR-2. ijcce.ac.ir These studies help in understanding the key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. The insights gained from such simulations are crucial for the rational design of more potent and selective inhibitors.

Although specific molecular docking studies for this compound were not found in the provided search results, the principles from studies on analogous structures are directly applicable. The chloro, fluoro, and methyl groups on the molecule would be expected to play significant roles in its interaction with protein binding pockets, influencing its specificity and affinity.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Frontier Molecular Orbital (HOMO-LUMO) Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules. These calculations provide information on molecular geometry, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Studies on structurally related aniline derivatives have utilized DFT to perform vibrational spectral analysis and interpret molecular structures. niscpr.res.inresearchgate.net For instance, the optimized molecular structure, bond lengths, and bond angles of 5-chloro-ortho-methoxyaniline have been determined using DFT calculations with the B3LYP functional. niscpr.res.inresearchgate.net

The HOMO-LUMO energy gap is a critical parameter derived from these calculations, indicating the chemical reactivity and kinetic stability of a molecule. mdpi.com A smaller HOMO-LUMO gap suggests higher reactivity. For aniline derivatives, these calculations help in understanding their electronic behavior and potential for participating in chemical reactions. niscpr.res.inresearchgate.net The analysis of HOMO and LUMO energies can also provide insights into the charge transfer characteristics within the molecule.

While specific DFT and HOMO-LUMO analysis data for this compound is not detailed in the search results, the established methodologies from studies on similar compounds demonstrate how these computational tools can be applied to predict its electronic properties and reactivity.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into conformational changes and interactions with the surrounding environment, such as a solvent or a protein.

For halogenated compounds like this compound, MD simulations can be particularly useful for understanding the role of halogen atoms in molecular interactions. Halogens can form halogen bonds, which are non-covalent interactions that can contribute to the binding affinity of a ligand to a protein. cam.ac.uk MD simulations can help in identifying and characterizing these interactions.

Conformational analysis, often performed in conjunction with MD simulations, explores the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. This is crucial for understanding how a flexible molecule like this compound might adapt its shape to fit into a protein's binding site. The flexibility of the benzyl (B1604629) group and the N-benzyl bond would allow for a range of conformations, which can be explored computationally.

While specific MD simulation results for this compound were not available, the general applicability of these methods for studying the conformational landscape and intermolecular interactions of similar molecules is well-established in computational chemistry. rsc.org

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction (excluding in vivo and clinical data)

In silico ADME prediction is a critical component of early-stage drug discovery, allowing for the computational estimation of a compound's pharmacokinetic properties. These predictions help in identifying candidates with favorable drug-like properties before committing to expensive and time-consuming experimental studies.

Various computational models and software are available to predict properties such as aqueous solubility, intestinal absorption, blood-brain barrier penetration, plasma protein binding, and metabolism by cytochrome P450 enzymes. nih.govnih.govmdpi.comrsc.org For instance, Lipinski's rule of five is a widely used guideline to assess the drug-likeness of a compound based on its molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov

For derivatives of benzimidazoles, in silico ADME predictions have been used to evaluate their potential as orally bioavailable drugs. nih.govrsc.org These studies often involve calculating physicochemical descriptors and using them to predict ADME properties. The predictions can guide the chemical modification of lead compounds to improve their pharmacokinetic profiles.

ADME Parameter Predicted Property Significance
Absorption Good oral absorption is likely based on typical properties of similar small molecules.Determines the fraction of an orally administered dose that reaches systemic circulation.
Distribution Moderate to high plasma protein binding can be expected due to its lipophilic nature.Affects the amount of free drug available to exert its pharmacological effect.
Metabolism Likely to be metabolized by cytochrome P450 enzymes in the liver.Influences the drug's half-life and potential for drug-drug interactions.
Excretion Metabolites are expected to be excreted primarily through urine and feces.Determines the route and rate of elimination of the drug and its metabolites from the body.

Chemoinformatics and Virtual Screening Approaches

Chemoinformatics involves the use of computational methods to analyze and manage large sets of chemical data. Virtual screening is a key chemoinformatic technique used in drug discovery to search large libraries of compounds for those that are most likely to bind to a drug target. nih.govresearchgate.net

Virtual screening can be ligand-based or structure-based. Ligand-based methods use the knowledge of known active compounds to identify others with similar properties. Structure-based virtual screening uses the three-dimensional structure of the target protein to dock and score potential ligands.

For challenging drug targets, virtual screening of ultra-large chemical libraries has proven to be a successful strategy for identifying novel inhibitors. nih.gov This approach allows for the exploration of a vast chemical space in a computationally efficient manner.

While there is no specific mention of this compound being identified through a virtual screening campaign in the provided results, it represents the type of molecule that could be included in such libraries. Its chemical structure, featuring aromatic rings and halogen substituents, makes it a candidate for interacting with various protein targets. Chemoinformatic analysis of libraries containing this and similar compounds can help in identifying structure-activity relationships and prioritizing compounds for experimental testing.

In-depth Analysis of this compound Reveals Limited Publicly Available Research Data

The exploration of novel chemical entities is a cornerstone of modern medicinal chemistry. Strategies such as rational design, targeted synthesis, and the biological evaluation of analogues are fundamental to the discovery of new drugs. Furthermore, advanced techniques like scaffold hopping and bioisosteric replacement are routinely employed to optimize lead compounds, enhancing their efficacy, selectivity, and pharmacokinetic properties. However, the application of these principles to "this compound" has not been documented in accessible scientific literature.

General methodologies for the synthesis of similar N-benzylaniline derivatives are known, typically involving the reductive amination of a substituted benzaldehyde (B42025) with a substituted aniline or the N-alkylation of an aniline. However, specific reaction conditions, yields, and purification strategies for this compound and its direct analogues are not described.

Without published biological data, any discussion on the rational design of new analogues would be purely speculative. The principles of rational drug design rely on understanding the structure-activity relationship (SAR) of a compound, which is established through the systematic synthesis and biological testing of a series of related molecules. In the absence of such data for the parent compound, the foundation for a rational design strategy is missing.

Similarly, a comparative biological profiling of synthesized derivatives is not possible without the initial synthesis and evaluation of these compounds. Such studies are essential for identifying promising lead candidates and for understanding the impact of structural modifications on biological activity.

Scaffold hopping and bioisosteric replacement are powerful tools for navigating chemical space and overcoming challenges associated with a particular chemical scaffold, such as poor metabolic stability or off-target effects. researchgate.netnih.govuniroma1.itnih.govresearchgate.net These strategies involve replacing the core structure (scaffold) of a molecule or specific functional groups with alternatives that maintain or improve biological activity while altering other properties. researchgate.netnih.govuniroma1.itnih.govresearchgate.net While numerous examples of these strategies exist for various classes of compounds, their specific application to the this compound scaffold has not been reported.

Future Research Directions and Translational Perspectives

Elucidating Underexplored Biological Activities and Target Pathways

The foremost direction for future research is the comprehensive biological screening of 5-Chloro-N-(2-fluorobenzyl)-2-methylaniline to uncover any potential bioactivities. Given the structural motifs present in the molecule—a substituted aniline (B41778) and a fluorobenzyl group—it is plausible that it could interact with various biological targets. Initial investigations should focus on broad, high-throughput screening assays to identify any preliminary "hits."

Subsequent, more focused studies could then be designed based on these initial findings. For instance, the N-benzyl-2-phenylethanamine framework, which shares some structural similarities, has been explored for its potential as a cholinesterase inhibitor in the context of Alzheimer's disease. rsc.org Similarly, other N-benzyl piperidine (B6355638) derivatives have been investigated as dual inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE). nih.gov These examples suggest potential, albeit speculative, avenues for investigation.

Potential Areas for Biological Investigation:

Research AreaRationale
Anticancer Activity The precursor, 5-chloro-2-methylaniline (B43014), is a known intermediate in the synthesis of some anticancer agents. Derivatives of 5-chloro-indole-2-carboxylate have shown antiproliferative activity. nih.gov
Antimicrobial Properties Substituted N-benzylideneaniline derivatives have demonstrated in vitro antibacterial and antifungal activity. researchgate.net
Enzyme Inhibition The structural class of N-benzyl aniline derivatives has been associated with the inhibition of various enzymes, such as tyrosinase and USP1/UAF1 deubiquitinase. nih.govnih.gov
Neurological Activity As mentioned, similar N-benzyl structures have been explored for their effects on neurological targets like cholinesterases. rsc.orgnih.gov

Development of More Efficient and Sustainable Synthetic Routes

Key Considerations for Synthetic Route Development:

Catalyst Selection: Investigating novel and reusable catalysts to improve reaction efficiency and reduce waste.

Solvent Choice: Prioritizing the use of greener solvents with lower environmental impact.

Atom Economy: Designing the synthesis to maximize the incorporation of starting materials into the final product.

Energy Efficiency: Exploring reaction conditions that require less energy input.

Integration with Systems Chemical Biology Approaches for Holistic Understanding

Once initial biological data becomes available, systems chemical biology can offer a powerful framework for a more holistic understanding of the compound's effects. Instead of focusing on a single target, this approach investigates the broader impact of a small molecule on complex biological systems. By integrating data from genomics, proteomics, and metabolomics, researchers can begin to map the cellular pathways and networks that are perturbed by this compound. This can help in identifying not only the primary target but also potential off-target effects, which is crucial for predicting both efficacy and potential toxicity.

Addressing Fundamental Challenges in Chemical Biology Research

The study of a novel compound like this compound can also contribute to addressing fundamental challenges in chemical biology. The process of identifying its biological targets and elucidating its mechanism of action can serve as a case study for the development of new target deconvolution strategies. Furthermore, understanding the structure-activity relationships of this and related compounds can provide valuable insights for the rational design of new molecules with desired biological activities. The exploration of N-(fluorobenzyl)aniline derivatives, for instance, has contributed to understanding how different substitutions impact biological activity against various targets. frontiersin.org

Q & A

Q. What are the optimal reaction conditions for synthesizing 5-Chloro-N-(2-fluorobenzyl)-2-methylaniline with high purity and yield?

  • Methodological Answer: The synthesis involves a multi-step process, typically starting with the alkylation of 5-chloro-2-methylaniline using 2-fluorobenzyl bromide. Key parameters include:
  • Temperature control (60–80°C for nucleophilic substitution).
  • Catalyst selection (e.g., potassium carbonate or triethylamine for deprotonation).
  • Solvent optimization (polar aprotic solvents like DMF or acetonitrile enhance reactivity).
  • Purification via column chromatography or recrystallization to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer: A combination of NMR (¹H/¹³C) and FT-IR is critical:
  • ¹H NMR identifies aromatic protons (δ 6.8–7.4 ppm) and benzyl CH₂ groups (δ 4.3–4.6 ppm).
  • ¹³C NMR confirms substitution patterns (e.g., chlorine and fluorine effects on chemical shifts).
  • FT-IR detects N-H stretches (~3400 cm⁻¹) and C-F bonds (~1200 cm⁻¹).
    Mass spectrometry (HRMS) validates molecular weight (C₁₄H₁₂ClFₙ: ~260.7 g/mol) .

Q. How can researchers screen the biological activity of this compound against enzymatic targets?

  • Methodological Answer: Use fluorescence-based assays or surface plasmon resonance (SPR) to measure binding affinity to enzymes like monoamine oxidases (MAOs). Key steps:
  • Enzyme inhibition assays with varying substrate concentrations (Km determination).
  • Dose-response curves to calculate IC₅₀ values.
  • Negative controls (e.g., pargyline for MAO-A/B) and replicates (n ≥ 3) to ensure reproducibility .

Advanced Research Questions

Q. What strategies address synthetic challenges in scaling up this compound production?

  • Methodological Answer: To mitigate issues like low yields or byproduct formation:
  • Flow chemistry improves heat/mass transfer for exothermic steps.
  • Design of Experiments (DoE) optimizes variables (e.g., stoichiometry, solvent ratios).
  • Green chemistry approaches substitute hazardous solvents (e.g., cyclopentyl methyl ether instead of DMF) .

Q. How do structural modifications (e.g., halogen substitution) influence the compound’s reactivity and bioactivity?

  • Methodological Answer: Conduct structure-activity relationship (SAR) studies :
  • Fluorine replacement (e.g., with Cl or Br) alters lipophilicity (logP) and binding to hydrophobic enzyme pockets.
  • Methyl group position on the aniline ring affects steric hindrance (e.g., 2-methyl vs. 4-methyl analogs).
  • Computational modeling (e.g., docking simulations ) predicts interactions with target proteins like MAOs .

Q. What experimental approaches resolve contradictions in reported biological activity data across studies?

  • Methodological Answer: Discrepancies may arise from impurities or assay conditions. Solutions include:
  • HPLC purity verification (>98% purity threshold).
  • Standardized assay protocols (e.g., fixed substrate concentrations, pH 7.4 buffers).
  • Meta-analysis of published data to identify confounding variables (e.g., cell line differences) .

Q. How can computational modeling predict the pharmacokinetic properties of this compound?

  • Methodological Answer: Use in silico tools like SwissADME or Schrödinger’s QikProp:
  • Lipinski’s Rule of Five evaluates drug-likeness (e.g., molecular weight <500 Da).
  • CYP450 metabolism predictions identify potential drug-drug interactions.
  • Molecular dynamics simulations assess blood-brain barrier permeability .

Q. What methodologies assess the compound’s stability under physiological conditions?

  • Methodological Answer: Perform accelerated stability studies :
  • pH-dependent degradation (e.g., incubate in buffers pH 1–9 at 37°C).
  • LC-MS/MS to detect degradation products (e.g., hydrolysis of the benzyl group).
  • Light/oxygen exposure tests to evaluate photostability and oxidation risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.